Product packaging for N,4-ditert-butylbenzenesulfonamide(Cat. No.:)

N,4-ditert-butylbenzenesulfonamide

Cat. No.: B273480
M. Wt: 269.4 g/mol
InChI Key: HGVKCTUEEZUJNI-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds in Contemporary Chemical Science

The sulfonamide functional group (–SO₂NR₂–) is a cornerstone of modern chemical and pharmaceutical sciences. Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, the sulfonamide scaffold has become recognized as a "privileged" structure in medicinal chemistry. This designation stems from its presence in a wide array of therapeutic agents with diverse biological activities.

Sulfonamide-containing molecules have been developed as antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic drugs. Their success is partly due to the strong electron-withdrawing nature of the sulfonyl group and the ability of the sulfonamide nitrogen and oxygens to participate in hydrogen bonding, which facilitates strong interactions with biological targets like enzymes. The geometry of the sulfonamide group, with a tetrahedral sulfur atom, provides a three-dimensional framework that can be synthetically modified to achieve specific binding affinities. This versatility has cemented the sulfonamide scaffold as a critical component in the design and development of new pharmaceutical agents.

The Influence of Bulky Aliphatic Substituents on Sulfonamide Reactivity and Structure

The introduction of sterically demanding, or "bulky," aliphatic substituents, such as the tert-butyl group, onto a benzenesulfonamide (B165840) framework has profound effects on the molecule's chemical and physical properties. Steric hindrance occurs when the size of a group impedes a chemical reaction or influences the preferred shape (conformation) of a molecule.

A tert-butyl group, with its three methyl groups radiating from a central carbon, is a common tool for introducing significant steric bulk. researchgate.netchemrxiv.org When attached to the nitrogen atom (N-substitution) or the benzene (B151609) ring (C-substitution) of a sulfonamide, a tert-butyl group can:

Hinder Reactions: The bulkiness can physically block the approach of reagents to a reactive site. For instance, N-alkylation or acylation of a sulfonamide bearing an N-tert-butyl group is significantly more difficult compared to less hindered analogs. nih.gov This steric shield can also protect the N-H bond from participating in certain reactions.

Alter Conformation: The spatial requirements of a tert-butyl group can force adjacent bonds to rotate, altering the molecule's three-dimensional shape. This can influence how the molecule packs in a crystal lattice and how it fits into the active site of an enzyme. nih.gov

Modify Physicochemical Properties: Bulky aliphatic groups are nonpolar and increase the lipophilicity (fat-solubility) of a molecule. This can affect its solubility in various solvents and its ability to cross biological membranes.

The interplay between these steric effects and the inherent electronic properties of the sulfonamide group allows chemists to fine-tune a molecule's reactivity and biological activity. researchgate.net

Positioning N,4-Di-tert-butylbenzenesulfonamide within the Context of Sterically Hindered Benzenesulfonamide Derivatives

N,4-Di-tert-butylbenzenesulfonamide is a highly substituted derivative that embodies the principles of steric hindrance. This molecule features two tert-butyl groups: one on the benzene ring at the 4-position (para) and another on the sulfonamide nitrogen atom. This dual substitution creates a molecule with significant steric crowding at both ends.

The synthesis of N,4-ditert-butylbenzenesulfonamide would logically proceed via the reaction of 4-tert-butylbenzenesulfonyl chloride with tert-butylamine (B42293). The presence of the N-tert-butyl group makes the sulfonamide nitrogen significantly less acidic and more sterically hindered compared to its non-alkylated or less-substituted counterparts. google.com

Due to the combined steric bulk and lipophilicity of the two tert-butyl groups, this compound is expected to exhibit low solubility in water and high solubility in nonpolar organic solvents. Its reactivity would be considerably lower than that of simpler benzenesulfonamides, particularly in reactions involving the sulfonamide nitrogen. The significant steric hindrance around the polar sulfonamide core makes it an interesting subject for studies in physical organic chemistry and crystallography, where the effects of extreme steric crowding on bond angles, bond lengths, and intermolecular interactions can be investigated.

To illustrate the impact of these substitutions, the following table compares the properties of related, less-substituted benzenesulfonamides.

PropertyBenzenesulfonamide4-tert-Butylbenzenesulfonamide (B193189) nih.govN-tert-Butylbenzenesulfonamide nih.govN,4-Di-tert-butylbenzenesulfonamide
Molecular Formula C₆H₇NO₂SC₁₀H₁₅NO₂SC₁₀H₁₅NO₂SC₁₄H₂₃NO₂S
Molecular Weight 157.19 g/mol 213.30 g/mol 213.30 g/mol 269.42 g/mol
Structure
Key Features Unsubstituted parent compound.One bulky group on the benzene ring.One bulky group on the nitrogen atom.Two bulky groups, one on the ring and one on the nitrogen.
Expected Properties Relatively polar, reactive N-H bond.Increased lipophilicity, N-H bond remains reactive.Significant steric hindrance at the nitrogen, reduced N-H reactivity, increased lipophilicity. Extreme steric hindrance at the nitrogen, very low N-H reactivity, high lipophilicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO2S B273480 N,4-ditert-butylbenzenesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23NO2S

Molecular Weight

269.4 g/mol

IUPAC Name

N,4-ditert-butylbenzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-13(2,3)11-7-9-12(10-8-11)18(16,17)15-14(4,5)6/h7-10,15H,1-6H3

InChI Key

HGVKCTUEEZUJNI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of N,4 Di Tert Butylbenzenesulfonamide

Structural Elucidation via High-Resolution Spectroscopic Techniques

Mass Spectrometry (MS and HRMS) for Precise Molecular and Fragment Identification

Specific mass spectrometry or high-resolution mass spectrometry (HRMS) data, which would provide the precise molecular weight and fragmentation patterns for N,4-di-tert-butylbenzenesulfonamide, were not found in the reviewed literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Experimental Infrared (IR) or Raman spectra for N,4-di-tert-butylbenzenesulfonamide are not available in public spectral databases or scientific publications. This data would be essential for identifying the characteristic vibrational modes of its functional groups.

Electronic Absorption Spectroscopy (UV-Vis)

There is no available literature detailing the electronic absorption properties, such as the maximum absorption wavelengths (λmax), for N,4-di-tert-butylbenzenesulfonamide.

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Conformation and Geometry in the Crystalline State

A search of crystallographic databases did not yield any results for the single-crystal X-ray diffraction of N,4-di-tert-butylbenzenesulfonamide. Consequently, information regarding its solid-state conformation, bond lengths, and bond angles in the crystalline form is not available.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The molecular structure of N,4-di-tert-butylbenzenesulfonamide, featuring a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the sulfonyl oxygens), alongside bulky, non-polar tert-butyl groups, suggests a complex interplay of directional and non-directional forces in its crystal lattice.

Expected Intermolecular Interactions:

The primary intermolecular interactions anticipated to be present in the crystal structure of N,4-di-tert-butylbenzenesulfonamide are:

N-H···O Hydrogen Bonds: This is expected to be the most significant directional interaction. The hydrogen atom on the sulfonamide nitrogen will act as a donor, while the two oxygen atoms of the sulfonyl group will serve as acceptors. These interactions are fundamental to the formation of defined supramolecular synthons in sulfonamides. It is highly probable that these hydrogen bonds will lead to the formation of either dimeric structures or extended chains.

C-H···O Hydrogen Bonds: The presence of numerous carbon-hydrogen bonds, particularly on the aromatic ring and the tert-butyl groups, suggests the likelihood of weaker C-H···O interactions with the sulfonyl oxygen atoms. While less energetic than conventional hydrogen bonds, these interactions often play a crucial role in stabilizing the three-dimensional packing of molecules.

π-π Interactions: The aromatic benzene (B151609) ring introduces the possibility of π-π stacking interactions. Depending on the relative orientation of the molecules in the crystal lattice, these could manifest as face-to-face or offset stacking arrangements, further contributing to the stability of the crystal structure.

Anticipated Crystal Packing Motifs:

Based on the interplay of the aforementioned intermolecular forces, several crystal packing motifs can be hypothesized for N,4-di-tert-butylbenzenesulfonamide. In many sulfonamide crystal structures, a common motif involves the formation of centrosymmetric dimers through N-H···O hydrogen bonds. In this arrangement, two molecules are linked in a head-to-tail fashion.

Alternatively, the molecules could assemble into infinite one-dimensional chains or tapes, also mediated by N-H···O hydrogen bonds. The specific arrangement would be influenced by the steric hindrance imposed by the bulky tert-butyl groups. These primary hydrogen-bonded motifs would then be further organized in three dimensions through the weaker C-H···O and van der Waals interactions. The large tert-butyl groups are expected to create significant steric demands, potentially leading to a less compact packing arrangement than might be observed in less substituted sulfonamides.

A hypothetical representation of potential intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptorPotential Motif
Strong Hydrogen BondN-H (amide)O=S=O (sulfonyl)Dimer, Chain
Weak Hydrogen BondC-H (aromatic, alkyl)O=S=O (sulfonyl)3D Network Stabilization
π-π StackingBenzene RingBenzene RingStacked Columns/Layers
Van der Waalstert-butyl groupstert-butyl groupsClose Packing

It is imperative to emphasize that this analysis remains predictive. A definitive understanding of the intermolecular interactions and crystal packing of N,4-di-tert-butylbenzenesulfonamide can only be achieved through experimental determination of its crystal structure via single-crystal X-ray diffraction.

Computational Chemistry and Theoretical Investigations of N,4 Di Tert Butylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,4-di-tert-butylbenzenesulfonamide. These calculations, often employing Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape.

Geometry Optimization and Energetic Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional shape. For sulfonamides, this involves determining the bond lengths, bond angles, and dihedral angles that define the spatial relationship between the benzenesulfonyl group and the N-tert-butyl group. The presence of bulky tert-butyl groups on both the nitrogen and the para position of the benzene (B151609) ring introduces significant steric hindrance, which plays a crucial role in dictating the final geometry.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

In a related study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the HOMO energy was calculated to be -9.584 eV and the LUMO energy was 0.363 eV bsu.by. These values indicate the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, respectively. The distribution of these orbitals across the molecule highlights the reactive sites. For N,4-di-tert-butylbenzenesulfonamide, the HOMO is expected to be localized on the electron-rich benzene ring, while the LUMO may be distributed over the sulfonyl group.

Table 1: Calculated Frontier Molecular Orbital Energies for an Analogous Sulfonamide
ParameterEnergy (eV)
HOMO Energy-9.584
LUMO Energy0.363
Energy Gap (ΔE)9.947

Data for N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide bsu.by.

Prediction of Spectroscopic Parameters (e.g., UV/Vis Absorption)

Computational methods can predict various spectroscopic properties, including UV/Vis absorption spectra. These predictions are valuable for interpreting experimental data and understanding the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) is a common method for calculating excited states and predicting absorption wavelengths.

For the analogous N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, calculations predicted an electronic absorption spectrum with a maximum wavelength (λmax) at 275.99 nm, which corresponds to an S0→S10 electronic transition with a high oscillator strength bsu.byresearchgate.net. This absorption is characteristic of π→π* transitions within the aromatic system. Similar calculations for N,4-di-tert-butylbenzenesulfonamide would be expected to show absorptions in the UV region, characteristic of the benzenoid system.

Table 2: Predicted UV/Vis Absorption Data for an Analogous Sulfonamide
TransitionWavelength (λmax, nm)Oscillator Strength (f)
S0→S10275.990.5795

Data for N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide bsu.byresearchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a flexible molecule like N,4-di-tert-butylbenzenesulfonamide, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. The bulky tert-butyl groups are expected to restrict the rotational freedom around the S-N and S-C bonds, leading to a limited number of stable conformers.

MD simulations are also employed to study the interactions of the molecule with its environment, such as a solvent or a biological receptor. In the context of drug design, MD simulations of benzenesulfonamide (B165840) derivatives have been used to investigate their binding modes and interactions within the active sites of enzymes like carbonic anhydrases researchgate.net. Such simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are crucial for elucidating the mechanisms of chemical reactions involving N,4-di-tert-butylbenzenesulfonamide. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

The sulfonamide group in N,4-di-tert-butylbenzenesulfonamide can act as a directing group in C-H activation reactions. Computational studies on related systems have investigated the mechanism of such reactions, revealing the role of the sulfonamide in coordinating to a metal catalyst and directing the activation to a specific C-H bond. These studies help in understanding the regioselectivity of such functionalization reactions.

Computational Approaches to Ligand Design and Molecular Recognition

The principles of molecular recognition, where one molecule binds specifically to another, are central to many biological processes and to the design of new drugs and materials. Computational methods are increasingly used to design ligands that can bind to specific biological targets with high affinity and selectivity.

While there are no specific studies on N,4-di-tert-butylbenzenesulfonamide in ligand design, the benzenesulfonamide scaffold is a well-known pharmacophore, particularly for inhibitors of carbonic anhydrase. Computational studies on benzenesulfonamide derivatives have explored how modifications to the benzene ring and the sulfonamide nitrogen affect binding to different carbonic anhydrase isoforms nih.govnih.gov. These studies often involve molecular docking to predict the binding pose of the ligand in the enzyme's active site, followed by more rigorous methods like MD simulations and free energy calculations to estimate binding affinity. The bulky tert-butyl groups in N,4-di-tert-butylbenzenesulfonamide would significantly influence its potential binding interactions, likely favoring targets with large hydrophobic pockets.

Applications of N,4 Di Tert Butylbenzenesulfonamide in Catalysis and Complex Molecule Synthesis

Utilization as a Chiral Auxiliary in Asymmetric Transformations

There is currently no available scientific literature that documents the use of N,4-di-tert-butylbenzenesulfonamide as a chiral auxiliary in asymmetric transformations. Chiral auxiliaries must possess stereogenic elements to induce enantioselectivity, and as an achiral molecule, N,4-di-tert-butylbenzenesulfonamide is not suited for this role.

Integration in Ligand Design for Transition Metal Catalysis

A comprehensive search of chemical databases and academic journals yielded no specific examples of N,4-di-tert-butylbenzenesulfonamide being integrated into ligand design for transition metal catalysis. The sterically bulky tert-butyl groups on both the nitrogen and the para-position of the benzene (B151609) ring may influence its coordination properties, but its application in this context has not been reported.

No research has been published detailing the involvement of N,4-di-tert-butylbenzenesulfonamide in cooperative catalysis involving sulfonamide-derived ligands.

There are no documented instances of N,4-di-tert-butylbenzenesulfonamide or its derivatives being employed as ligands or catalysts in asymmetric hydrogenation or cycloaddition reactions.

N,4-Di-tert-butylbenzenesulfonamide as a Versatile Building Block in Organic Synthesis

While its role in catalysis is not documented, N,4-di-tert-butylbenzenesulfonamide serves as a building block in organic synthesis, primarily characterized by its preparation from other fundamental reagents. The synthesis of this compound was reported in 1951 by Suter and Wadsworth, involving the reaction of 4-tert-butylbenzenesulfonyl chloride with tert-butylamine (B42293) in a diethyl ether solvent. This straightforward synthesis demonstrates its accessibility from common laboratory starting materials.

The compound's physical properties, such as its melting point, have been characterized, confirming its identity and purity for potential use in further synthetic applications. Its primary reported use is as a plasticizer, indicating its utility as a component in polymer chemistry. As a building block, it provides a scaffold containing a sulfonamide linkage flanked by two sterically demanding tert-butyl groups, which can be used to introduce specific steric and electronic properties into a target molecule.

Below is a table summarizing the key properties and synthesis of N,4-di-tert-butylbenzenesulfonamide.

PropertyValueSource
IUPAC Name N,4-di-tert-butylbenzenesulfonamide-
Molecular Formula C₁₄H₂₃NO₂S
Molecular Weight 269.40 g/mol
Melting Point 133.5-134.5 °C
Synthesis Reaction of 4-tert-butylbenzenesulfonyl chloride and tert-butylamine
Reported Use Plasticizer

Supramolecular Chemistry and Materials Science Applications of N,4 Di Tert Butylbenzenesulfonamide Derivatives

Investigation of Hydrogen Bonding Networks and Self-Assembly

The sulfonamide group (-SO₂NH-) is a powerful and reliable hydrogen-bonding unit that plays a central role in the self-assembly of N,4-di-tert-butylbenzenesulfonamide derivatives. The hydrogen atom on the nitrogen acts as a donor, while the two oxygen atoms of the sulfonyl group act as acceptors. This functionality enables the formation of predictable and robust intermolecular hydrogen bonds, primarily the N-H···O interaction, which directs the assembly of molecules into higher-order structures. nih.govderpharmachemica.comnih.gov

Crystal structure analyses of various N-aryl benzenesulfonamides reveal that these N-H···O interactions commonly lead to two primary supramolecular motifs: a one-dimensional chain, described by the graph set C(4), or a cyclic hydrogen-bonded dimer, described as an R²₂(8) ring. nih.govnih.gov The selection between these motifs and the subsequent arrangement into more complex architectures is influenced by other, weaker interactions and the steric hindrance imposed by substituents.

In addition to the primary N-H···O bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking are crucial in stabilizing the resulting three-dimensional structures. nih.govderpharmachemica.comnih.govmdpi.com For example, in the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, N-H···O hydrogen bonds link molecules into one-dimensional ribbons, which are then interconnected by C-H···π interactions to form a complex 3D network. nih.gov Similarly, studies on sulfonamide-substituted silatranes have shown the formation of cyclic dimers through intermolecular NH···O-Si hydrogen bonds and C-H···O=S short contacts, demonstrating the versatility of the sulfonamide group in directing assembly. mdpi.com

The interplay between these various non-covalent forces allows for the creation of diverse supramolecular structures, showcasing the utility of the benzenesulfonamide (B165840) scaffold in crystal engineering.

Design and Engineering of Supramolecular Architectures

The predictable hydrogen-bonding behavior of the sulfonamide group allows for the rational design and engineering of specific supramolecular architectures. By modifying the substituents on the aromatic rings of benzenesulfonamide derivatives, researchers can systematically control the resulting molecular assembly.

Studies on isomeric N-(chlorophenyl)-2,5-dimethoxybenzenesulfonamides have demonstrated that a simple change in the position of a chloro substituent on the aniline (B41778) ring can dramatically alter the final supramolecular structure. While both isomers form common N-H···O and C-H···O hydrogen bonds, one isomer assembles into two-dimensional (2D) sheets, whereas the other forms one-dimensional (1D) zig-zag chains. derpharmachemica.com This highlights how subtle modifications can be used to steer the assembly process towards a desired architecture.

The combination of different weak interactions can lead to even more complex designs. In one case, N-H···O bonds create dimeric motifs, which are then linked by C-H···π interactions to form discrete tetrameric units. These units further connect via π-π stacking to create a larger, well-defined supramolecular structure. derpharmachemica.com This hierarchical assembly, guided by a combination of directional hydrogen bonds and other weaker forces, is a key strategy in supramolecular design.

Furthermore, these derivatives can be incorporated into larger systems to influence their properties. For instance, attaching 4-tert-butylbenzenesulfonamide (B193189) groups to the skeleton of molecular ribbons has been used to optimize their solubility and control their host-guest behavior, demonstrating the role of this moiety in engineering the properties of nanometer-sized structures. researchgate.net

Incorporation into Macrocycles and Polymeric Systems

The chemical stability and functional nature of N,4-di-tert-butylbenzenesulfonamide and its derivatives make them valuable components for incorporation into larger molecular systems, such as macrocycles and polymers.

In the field of macrocyclic chemistry, 4-tert-butylbenzenesulfonamide has been used as a peripheral substituent in phthalocyanine (B1677752) complexes. Phthalocyanines are large, aromatic macrocycles with applications in catalysis and materials science. A study involving an iron(II) phthalocyanine complex showed that substituting the macrocycle with 4-tert-butylbenzenesulfonamide groups was a key factor in enhancing the solubility and oxidative stability of the final compound. This demonstrates the utility of the bulky tert-butyl and sulfonamide groups in tuning the physical and chemical properties of complex macrocyclic systems.

These derivatives also serve as building blocks in polymer science. The compound 4-tert-butylbenzenesulfonamide is a key intermediate in the synthesis of Bosentan, an endothelin receptor antagonist. acs.org The synthesis involves reacting 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine with both 4-tert-butylbenzenesulfonamide and ethylene (B1197577) glycol in a one-pot process. acs.org This reaction covalently incorporates the sulfonamide derivative into the final, larger drug molecule, illustrating its role as a foundational structural unit. The development of efficient, high-yield synthetic routes for N-tert-butylbenzenesulfonamide itself, using catalysts like hafnium tetrachloride, underscores its importance as a versatile starting material for more complex chemical structures. google.com

Exploration of N,4-Di-tert-butylbenzenesulfonamide Derivatives in Luminescent Materials

Derivatives of benzenesulfonamide are being actively explored for their potential in the development of new luminescent materials. The photophysical properties of these compounds, such as their absorption and emission of light, can be tuned by making strategic chemical modifications to the core structure.

Research has shown that the fluorescence properties of benzenesulfonamide derivatives can be systematically altered by changing the substituents on the molecule. A study on 4-(2-substitutedhydrazinyl)benzenesulfonamides revealed that all the synthesized compounds exhibited fluorescence in the blue-green region of the spectrum. dergipark.org.trresearchgate.net The specific emission wavelengths and other photophysical parameters could be varied by changing the aryl group attached to the hydrazinyl moiety. dergipark.org.trresearchgate.net This tunability is a key requirement for designing new fluorescent probes and materials.

In another approach, new acceptor-donor dyes were created by combining a benzenesulfonamide unit with a 1,8-naphthalimide (B145957) group, a well-known fluorescent dye component. mahendrapublications.com These novel compounds displayed significant photoluminescence quantum yields (up to 79.7%) in solution and emitted light in the orange-to-red part of the spectrum in solid films. mahendrapublications.com The study demonstrated that the benzenesulfonamide moiety could be effectively integrated into more complex dye structures to create materials with desirable emissive properties.

Further investigations into pyrrolo-, indo-, and carbazolo-benzenesulfonamide derivatives have shown that the nature of the electron-donating group attached to the benzenesulfonamide core has a significant influence on the emission characteristics of the final compound. nih.gov These findings collectively indicate that the benzenesulfonamide scaffold is a promising platform for the design of new organic luminescent materials.

Role in Polymer Science as Additives or Stabilizers

Derivatives of N,4-di-tert-butylbenzenesulfonamide, particularly N-butylbenzenesulfonamide (BBSA), are widely used as additives to modify and enhance the properties of polymers. t3db.canih.gov One of their most significant roles is as a plasticizer for polyamides, such as Nylon. researchgate.net

Plasticizers are added to polymers to increase their flexibility and durability. The mechanism by which BBSA plasticizes polyamides involves the disruption of the intermolecular hydrogen bonds that exist between the amide groups of adjacent polymer chains. researchgate.net The sulfonamide group of BBSA forms new, stronger hydrogen bonds with the polyamide chains, which allows the macromolecules to separate and slide past one another more easily. This increased molecular mobility results in a lower glass transition temperature (Tg) and improved processing characteristics for the polymer. researchgate.net

Polymer SystemPlasticizerEffect on Glass Transition Temperature (Tg)
Polyamide 11 (PA11)N-butylbenzenesulfonamide (BBSA)Decrease of ~15 °C
Amorphous Aliphatic Polyamide (AAPA)N-butylbenzenesulfonamide (BBSA)Significant decrease, with a 20 K fall around 0.65 BBSA units per amide unit

This table illustrates the plasticizing effect of N-butylbenzenesulfonamide on different polyamide systems as reported in literature. researchgate.net

Beyond their use as plasticizers, benzenesulfonamide derivatives have been developed for other specialized additive applications. For example, N-(3,5-di-tert-butylbenzoyl)-4-tert-butylbenzenesulfonamide has been synthesized and patented for use as a negative charge control agent. google.com These agents are critical additives in the formulation of toners used in electrophotography (laser printing and photocopying), where they help control the electrostatic charge of the toner particles to ensure high-quality image transfer. google.com Additionally, certain sulfonamide derivatives have been investigated for their ability to act as photostabilizers, protecting polymers like PVC from degradation caused by UV irradiation. nih.gov

Enzyme Inhibition and Biological Activity of Benzenesulfonamide Scaffolds

General Mechanisms of Enzyme Inhibition by Sulfonamide Derivatives

The sulfonamide functional group (–SO₂NH₂) is a key structural feature in a variety of therapeutic agents. As competitive inhibitors, sulfonamides often mimic the natural substrate of an enzyme. For instance, antibacterial sulfonamides mimic para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. By binding to the dihydropteroate (B1496061) synthase enzyme, they halt the metabolic pathway, leading to a bacteriostatic effect. The versatility of the sulfonamide scaffold allows for modifications that can target a wide array of enzymes.

Benzenesulfonamides as Carbonic Anhydrase Inhibitors

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. mdpi.com These enzymes play a critical role in processes such as pH regulation and CO₂ transport. The inhibitory mechanism involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. This binding blocks the catalytic activity of the enzyme. mdpi.com Different isoforms of carbonic anhydrase exist, and the design of selective inhibitors is an active area of research to target specific disease states like glaucoma and certain types of cancer. mdpi.com

Inhibition of Metallo-β-Lactamases and Structure-Activity Relationship Studies

Metallo-β-lactamases (MBLs) are enzymes that confer bacterial resistance to β-lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. mdpi.com Some benzenesulfonamide (B165840) derivatives have been explored as potential MBL inhibitors. The proposed mechanism involves the sulfonamide moiety interacting with the zinc ions in the active site of the MBL, thereby inactivating the enzyme. Structure-activity relationship (SAR) studies in this area focus on modifying the substituents on the benzene (B151609) ring to enhance binding affinity and inhibitory potency. mdpi.com

Development of Benzenesulfonamide Scaffolds for Novel Biologically Active Compounds

The benzenesulfonamide scaffold is a versatile platform for the development of new biologically active compounds. Its chemical stability and the ability to introduce a wide range of substituents allow for the fine-tuning of pharmacological properties. nih.gov Researchers have synthesized and evaluated numerous benzenesulfonamide derivatives for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

Design of Prospective Therapeutic Agents Based on Sulfonamide Motifs

The design of new therapeutic agents often utilizes the sulfonamide motif due to its favorable pharmacological characteristics. Structure-based drug design and combinatorial chemistry approaches are employed to create libraries of sulfonamide derivatives. These compounds are then screened for activity against various therapeutic targets. The insights gained from these studies guide the development of new and more effective drugs for a range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N,4-ditert-butylbenzenesulfonamide?

  • Synthesis : The compound can be synthesized via nucleophilic substitution reactions, where tert-butyl groups are introduced to the benzene ring using tert-butyl halides or alcohols under acidic conditions. Sulfonamide formation typically involves reacting sulfonyl chlorides with amines .
  • Characterization : Techniques include NMR spectroscopy (¹H/¹³C) to confirm tert-butyl and sulfonamide group integration, mass spectrometry (LC-MS) for molecular weight validation, and HPLC for purity assessment. X-ray crystallography may resolve structural ambiguities .

Q. How can liquid-liquid microextraction (LLME) be optimized for detecting sulfonamide derivatives in environmental samples?

  • Methodology : Use a Plackett-Burman design to screen variables (e.g., solvent type, pH, extraction time). For this compound, non-polar solvents like dichloromethane are effective due to its hydrophobic tert-butyl groups. Couple LLME with HPLC-UV for quantification, achieving detection limits <1 µg/L .

Advanced Research Questions

Q. How do computational force fields model the conformational dynamics of this compound in drug-like molecules?

  • Approach : The CHARMM General Force Field (CGenFF) incorporates parameters for sulfonamide groups, enabling molecular dynamics (MD) simulations. Key metrics include pseudo-angles between sulfonamide sulfur and adjacent atoms (e.g., 55° and 90° conformers) to assess β-hairpin-like structures. Validate simulations against NOE-restrained NMR data .

Q. What supramolecular synthons dominate the crystal engineering of this compound cocrystals?

  • Synthon Design : The sulfonamide N–H group forms R₂²(8) hydrogen bonds with carbonyl acceptors (e.g., lactams). Tert-butyl groups influence packing via steric effects, favoring 3D isostructural frameworks. Cocrystallization with GRAS coformers (e.g., nicotinamide) enhances solubility without disrupting synthons .

Q. How does this compound inhibit carbonic anhydrase isoforms, and what docking strategies validate this?

  • Mechanism : The sulfonamide group deprotonates to coordinate the Zn²⁺ ion in the enzyme’s active site. Docking studies (e.g., AutoDock Vina) show hydrogen bonds between the sulfonamide oxygen and Thr196 backbone. Compare binding scores (ΔG) to analogs to prioritize lead compounds .

Q. What experimental designs address challenges in microbial degradation of sulfonamide pollutants like this compound?

  • Degradation Pathways : Use microbial consortia (e.g., Bacillus subtilis) in chemostats with sulfonamide-enriched media. Monitor degradation via LC-MS/MS and 16S rRNA sequencing to identify key degraders. Co-treatment with trimethoprim (500 mg/L) enhances specificity for sulfonamide detection in complex matrices .

Methodological Considerations

  • Safety : Handle this compound in fume hoods with nitrile gloves and lab coats. Avoid oxidizers (risk of SO₂/NOx emissions) .
  • Data Validation : Cross-reference computational results (e.g., DFT-calculated spectra) with experimental IR/NMR data to confirm force field accuracy .

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